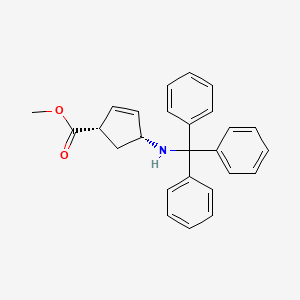
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is a synthetic organic compound that belongs to the class of cyclopentene derivatives. This compound is characterized by the presence of a tritylamino group attached to a cyclopentene ring, which is further esterified with a methyl carboxylate group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Tritylamino Group: The tritylamino group can be introduced via nucleophilic substitution reactions using trityl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tritylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets and pathways. The tritylamino group may interact with enzymes or receptors, modulating their activity. The cyclopentene ring and ester group may also play a role in the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- Methyl (1S,4R)-4-(phenylamino)cyclopent-2-ene-1-carboxylate
- Methyl (1S,4R)-4-(benzylamino)cyclopent-2-ene-1-carboxylate
- Methyl (1S,4R)-4-(diphenylamino)cyclopent-2-ene-1-carboxylate
Uniqueness
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is unique due to the presence of the tritylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C26H25NO2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
methyl (1S,4R)-4-(tritylamino)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,20,24,27H,19H2,1H3/t20-,24+/m1/s1 |
InChIキー |
IHYJPPPYWCLXET-YKSBVNFPSA-N |
異性体SMILES |
COC(=O)[C@H]1C[C@H](C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC(=O)C1CC(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















